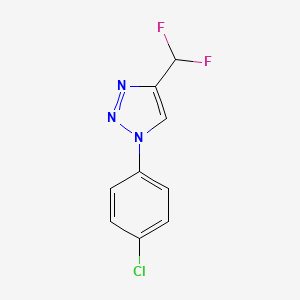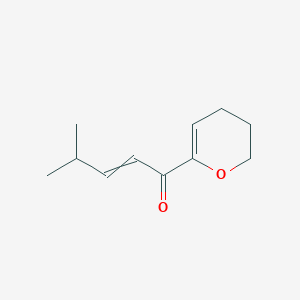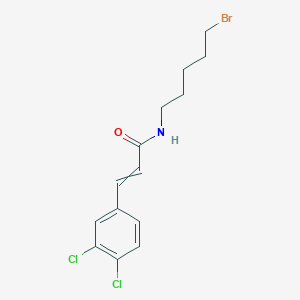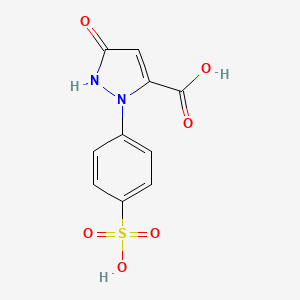![molecular formula C16H16O4 B15168559 [1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester CAS No. 622011-30-7](/img/structure/B15168559.png)
[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic acid group at the 2-position of one ring and methoxy groups at the 3’ and 5’ positions of the other ring The methyl ester functional group is attached to the carboxylic acid, making it a methyl ester derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or other substituted biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester is used as a building block for the synthesis of more complex molecules. Its biphenyl structure makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of biphenyl derivatives with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, biphenyl derivatives have been investigated for their anti-inflammatory and anticancer properties.
Industry
In industry, this compound can be used in the production of polymers, dyes, and other materials. Its stability and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the methoxy and ester groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
[1,1’-Biphenyl]-2-carboxylic acid: Lacks the methoxy and ester groups, making it less hydrophobic.
[1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-: Lacks the ester group, affecting its solubility and reactivity.
[1,1’-Biphenyl]-2-carboxylic acid, methyl ester: Lacks the methoxy groups, affecting its interactions with biological targets.
Uniqueness
The presence of both methoxy and ester groups in [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester makes it unique in terms of its chemical properties and potential applications. The methoxy groups increase its hydrophobicity, while the ester group enhances its reactivity and solubility.
特性
CAS番号 |
622011-30-7 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC名 |
methyl 4-methoxy-2-(3-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O4/c1-18-12-6-4-5-11(9-12)15-10-13(19-2)7-8-14(15)16(17)20-3/h4-10H,1-3H3 |
InChIキー |
NEEYHYCJRMHDMG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)OC)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B15168500.png)
![2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15168510.png)

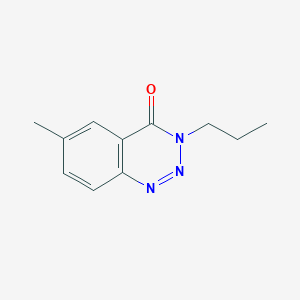
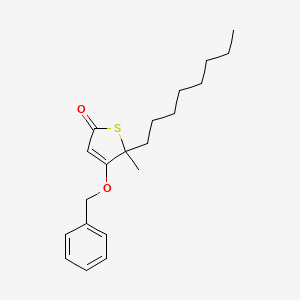
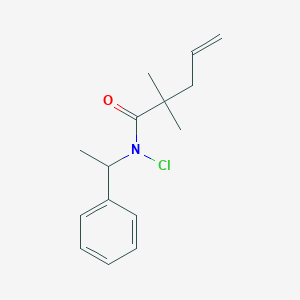
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-](/img/structure/B15168543.png)
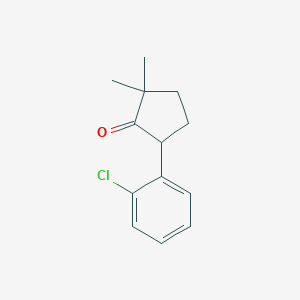
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B15168566.png)
